3-Hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid
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Overview
Description
3-Hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O4 This compound is characterized by the presence of a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring, along with a propanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas as the reducing agent . Another method includes the esterification of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid followed by hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on charcoal (Pd/C) and hydrogen gas (H2) is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-Hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors involved in various metabolic processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Known for its antioxidant activity and use as a biomarker for coffee consumption.
3-Hydroxy-4-methoxyphenylacetic acid: Used in the synthesis of various organic compounds and studied for its biological activity.
3-(3-Methoxyphenyl)propanoic acid: Prepared by catalytic reduction and used as an intermediate in organic synthesis.
Uniqueness
3-Hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid is unique due to the presence of both a hydroxy and a methoxy group on the phenyl ring, along with a methyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-7-3-4-8(5-10(7)15-2)9(12)6-11(13)14/h3-5,9,12H,6H2,1-2H3,(H,13,14) |
InChI Key |
PRQSTPLRILVHQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)O)OC |
Origin of Product |
United States |
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